![molecular formula C11H19NO4 B2444838 cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid CAS No. 664364-34-5](/img/structure/B2444838.png)
cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid
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Overview
Description
The compound is a pyrrolidine derivative, which is a class of compounds containing a pyrrolidine ring, a five-membered nitrogenous ring with four carbon atoms. The tert-butoxycarbonyl (t-Boc) group is a common protecting group in organic synthesis, often used in peptide synthesis. The carboxylic acid group (-COOH) is a common functional group that can participate in various reactions, such as esterification and amide bond formation .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidine ring, with the t-Boc group and the carboxylic acid group attached at the 1 and 3 positions, respectively. The presence of these functional groups would likely have a significant impact on the compound’s physical and chemical properties .Chemical Reactions Analysis
As a pyrrolidine derivative with a t-Boc protecting group and a carboxylic acid group, this compound could potentially participate in a variety of chemical reactions. The carboxylic acid group could form esters or amides, while the t-Boc group could be removed under acidic conditions to reveal a free amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the polar carboxylic acid group could enhance its solubility in polar solvents, while the t-Boc group could increase its steric bulk .Scientific Research Applications
Chiral Separation and Green Manufacturing
Background
Chirality refers to the property of molecules having non-superimposable mirror images (enantiomers). Enantiopure compounds are essential in drug development, as different enantiomers can exhibit varying biological activities.
Application
Researchers have developed an effective approach to separate the chiral form of this compound, specifically (2S,4S)-1-(tert-butoxy carbonyl)-4-(methoxymethyl) pyrrolidine-2-carboxylic acid (referred to as (2S,4S)-TBMP), from a mixture of enantiomers. This separation is crucial because (2S,4S)-TBMP serves as an intermediate in the synthesis of the anti-HCV drug Velpatasvir.
Key Findings:Tertiary Butyl Ester Synthesis
Background
Tertiary butyl esters play a significant role in synthetic organic chemistry. They are versatile building blocks for drug synthesis, natural product derivatives, and functional materials.
Application
Flow microreactor systems enable the direct introduction of the tert-butoxycarbonyl (Boc) group into various organic compounds. This method simplifies the synthesis of tertiary butyl esters, making it more efficient and sustainable compared to traditional batch processes.
Key Features:- Tertiary butyl esters find applications in drug development, peptide synthesis, and materials science .
Boc-Protected Amino Acid Ionic Liquids
Background
Ionic liquids (ILs) are versatile solvents with unique properties. Researchers have explored Boc-protected amino acid ILs for various applications.
Application
Boc-protected amino acid ILs serve as starting materials in dipeptide synthesis. Their compatibility with commonly used coupling reagents makes them valuable tools in peptide chemistry .
Crowded Tert-Butyl Group Reactivity
Background
The tert-butyl group (t-Bu) is a bulky substituent with distinctive reactivity patterns.
Application
Researchers have harnessed the unique properties of t-Bu in various contexts:
Total Synthesis of Complex Tetracyclic Alkaloids
Background
The Qin research group focuses on synthesizing complex tetracyclic alkaloids with intricate three-dimensional structures.
Application
Their work contributes to the total synthesis of natural products, expanding our understanding of complex molecular architectures .
Mechanism of Action
Safety and Hazards
Future Directions
The potential applications and future directions for this compound would depend on its biological activity and chemical reactivity. It could potentially be used as an intermediate in the synthesis of more complex molecules, or it could have biological activity that makes it of interest in the development of pharmaceuticals or other biologically active compounds .
properties
IUPAC Name |
(2S,3S)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-7-8(9(13)14)5-6-12(7)10(15)16-11(2,3)4/h7-8H,5-6H2,1-4H3,(H,13,14)/t7-,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHYRSTZRPZXWFG-YUMQZZPRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CCN1C(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-1-[(tert-Butoxy)carbonyl]-2-methylpyrrolidine-3-carbo xylic acid |
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